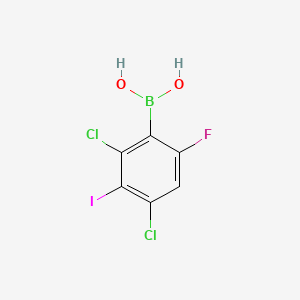
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid is an organoboron compound with the molecular formula C6H3BCl2FIO2. It is a solid compound with a molecular weight of 334.71 g/mol . This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid typically involves the borylation of the corresponding halogenated phenyl compound. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is usually catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction conditions often involve heating the mixture to around 80-100°C under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.
Scientific Research Applications
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Used in the preparation of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The primary mechanism of action for (2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond. The presence of electron-withdrawing groups (chlorine, fluorine, and iodine) on the phenyl ring can influence the reactivity and selectivity of the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid is unique due to the specific arrangement of halogen atoms on the phenyl ring, which can significantly influence its reactivity and the types of products formed in coupling reactions. The presence of both chlorine and fluorine atoms provides a unique electronic environment that can be exploited in various synthetic applications .
Properties
Molecular Formula |
C6H3BCl2FIO2 |
|---|---|
Molecular Weight |
334.71 g/mol |
IUPAC Name |
(2,4-dichloro-6-fluoro-3-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H3BCl2FIO2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1,12-13H |
InChI Key |
KAJIFYDXROKOBM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)Cl)I)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















